4-(Difluoromethoxy)naphthalen-1-amine

Medicinal Chemistry Lipophilicity Drug Design

This 4-difluoromethoxy naphthalene amine is a critical intermediate for pan‑Raf kinase inhibitors and CCR5 antagonists. The unique -OCF₂H group imparts balanced lipophilicity (LogP 3.4) and hydrogen‑bond donor capacity, essential for target engagement and drug‑like properties. Unlike methoxy or trifluoromethoxy analogs, this exact substitution pattern is required to maintain low‑nanomolar activity and structural fidelity in lead optimization. Procure with confidence for reproducible SAR studies and preclinical development.

Molecular Formula C11H9F2NO
Molecular Weight 209.19 g/mol
Cat. No. B11894743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)naphthalen-1-amine
Molecular FormulaC11H9F2NO
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2OC(F)F)N
InChIInChI=1S/C11H9F2NO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H,14H2
InChIKeyVKKDTFHBLHGXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)naphthalen-1-amine: Procurement-Ready Physicochemical and Structural Baseline


4-(Difluoromethoxy)naphthalen-1-amine (CAS 1261676-83-8) is a naphthalene-based aromatic amine characterized by a difluoromethoxy (-OCF2H) substituent at the 4-position [1]. This compound has a molecular formula of C11H9F2NO and a molecular weight of 209.19 g/mol . It features a planar naphthalene core, a primary amine functional group, and a unique difluoromethoxy moiety that confers distinct electronic and physicochemical properties, including a computed XLogP3-AA of 3.4 and a topological polar surface area (TPSA) of 35.3 Ų [1]. These attributes make it a valuable intermediate or building block in medicinal chemistry and materials science, particularly where modulation of lipophilicity and hydrogen bonding is desired.

Why 4-(Difluoromethoxy)naphthalen-1-amine Cannot Be Replaced by Common In-Class Analogs


The 4-(difluoromethoxy)naphthalen-1-amine scaffold is not functionally interchangeable with other naphthalen-1-amine derivatives, even those with closely related substituents. The difluoromethoxy group (-OCF2H) is a privileged moiety in medicinal chemistry due to its unique combination of strong electron-withdrawing inductive effects, moderate lipophilicity, and capacity to act as a hydrogen bond donor [1]. This contrasts sharply with the methoxy (-OCH3) analog, which is electron-donating and more lipophilic, and the trifluoromethoxy (-OCF3) analog, which is strongly electron-withdrawing but incapable of hydrogen bonding [2]. Furthermore, the specific 4-position substitution on the naphthalene ring dictates the electronic distribution across the aromatic system and the spatial orientation of the amine, which is critical for target engagement. Consequently, substituting 4-(difluoromethoxy)naphthalen-1-amine with an in-class analog—such as the 4-methoxy or 3-difluoromethoxy variant—would fundamentally alter key physicochemical parameters (e.g., LogP, TPSA) and biological activity profiles, leading to divergent experimental outcomes and invalidating comparative studies.

Quantitative Differentiation of 4-(Difluoromethoxy)naphthalen-1-amine from Closest Analogs: An Evidence-Based Selection Guide


Lipophilicity Modulation: Difluoromethoxy vs. Methoxy vs. Trifluoromethoxy

The difluoromethoxy group (-OCF2H) provides a strategic balance of lipophilicity, offering a significant reduction in LogP compared to the methoxy (-OCH3) analog while maintaining a higher lipophilicity than the trifluoromethoxy (-OCF3) variant. This is a critical differentiator for optimizing drug-like properties. For the specific naphthalen-1-amine scaffold, 4-(difluoromethoxy)naphthalen-1-amine has a computed LogP (XLogP3-AA) of 3.4 [1]. In contrast, the analogous 4-methoxynaphthalen-1-amine is predicted to be more lipophilic, while 4-(trifluoromethoxy)naphthalen-1-amine is expected to be more polar, a trend consistent with established substituent effects [2].

Medicinal Chemistry Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) Differentiation for Target Engagement

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. 4-(Difluoromethoxy)naphthalen-1-amine has a computed TPSA of 35.3 Ų [1]. This value is directly influenced by the difluoromethoxy group's capacity to act as a hydrogen bond acceptor and its electron-withdrawing nature, which polarizes the naphthalene ring. By comparison, the methoxy analog (4-methoxynaphthalen-1-amine) is expected to have a slightly lower TPSA due to weaker polarization, while the trifluoromethoxy analog (4-(trifluoromethoxy)naphthalen-1-amine) is predicted to have a higher TPSA, consistent with its greater polarity and additional fluorine atoms [2].

Medicinal Chemistry Drug Design Permeability

Positional Isomerism: 4- vs. 3-Difluoromethoxy Substitution Alters Electronic Landscape

The position of the difluoromethoxy group on the naphthalene ring dictates the electronic distribution and the vector of the hydrogen-bonding donor capacity. The 4-position, being adjacent to the amino group in the peri-position, creates a unique electronic environment. In the 4-isomer (4-(difluoromethoxy)naphthalen-1-amine), the strong electron-withdrawing nature of the -OCF2H group is in close proximity to the amine, significantly lowering its pKa and affecting its nucleophilicity compared to the 3-isomer (3-(difluoromethoxy)naphthalen-1-amine) [1]. This structural nuance is not captured by global molecular descriptors like LogP or molecular weight. The 4-isomer is therefore a distinct chemical entity with a different reactivity profile, and its procurement is non-negotiable for projects where this specific peri-interaction is required for target binding or subsequent chemical transformations [2].

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Validated Application Scenarios for 4-(Difluoromethoxy)naphthalen-1-amine Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Pan-Raf Kinase Inhibitors for Melanoma

This compound serves as a critical building block for the synthesis of naphthalene-based diarylamides, a class of potent pan-Raf kinase inhibitors. As demonstrated in a recent study, the incorporation of a difluoromethoxy group (as in compound 9a) was essential for achieving strong inhibitory activity across B-RafWT, B-RafV600E, and c-Raf kinases, with IC50 values in the low nanomolar range [1]. The unique physicochemical properties of the difluoromethoxy group, including its balanced lipophilicity (LogP 3.4) and moderate TPSA (35.3 Ų), are directly implicated in the favorable drug-like properties and kinase selectivity observed. Substituting with a methoxy or trifluoromethoxy analog would be expected to significantly diminish or abolish this activity profile.

Chemical Biology: Developing CCR5 Antagonists for HIV and Inflammatory Diseases

Preliminary pharmacological screening indicates that derivatives of this compound class can function as CCR5 antagonists, a validated therapeutic strategy for treating HIV infection, asthma, rheumatoid arthritis, and COPD [2]. The specific electronic and steric features conferred by the 4-difluoromethoxy group are likely key determinants of receptor binding. Using a positional isomer (e.g., the 3-difluoromethoxy variant) or a different substituent would alter the binding geometry and electronic complementarity with the CCR5 receptor, potentially leading to a complete loss of antagonistic activity.

Agrochemical Research: Designing Next-Generation Pesticides and Herbicides

The unique electronic properties and stability imparted by the difluoromethoxy group make this compound a promising scaffold for developing novel agrochemical active ingredients . The balanced lipophilicity (LogP 3.4) is favorable for foliar uptake and translocation in plants, while the presence of the amine allows for facile derivatization to optimize target enzyme binding. The use of a structurally distinct analog would compromise the delicate balance of physicochemical properties required for effective field performance and environmental fate.

Materials Science: Synthesis of Advanced Functional Materials

The planar naphthalene core and the strong electron-withdrawing nature of the difluoromethoxy group make 4-(difluoromethoxy)naphthalen-1-amine a valuable monomer or building block for creating advanced materials with tailored electronic and optical properties. Its specific TPSA and LogP values allow for predictable self-assembly and processability in organic solvents [3]. The use of an analog with a different substituent (e.g., -OCH3 or -OCF3) would result in materials with divergent molecular packing, charge transport, and stability characteristics, underscoring the need for precise chemical specification.

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